molecular formula C4H6Br2O B1346935 2-Bromo-2-methylpropionyl bromide CAS No. 20769-85-1

2-Bromo-2-methylpropionyl bromide

Cat. No. B1346935
CAS RN: 20769-85-1
M. Wt: 229.9 g/mol
InChI Key: YOCIJWAHRAJQFT-UHFFFAOYSA-N
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Description

2-Bromo-2-methylpropionyl bromide, also known as α-Bromoisobutyryl bromide or BIBB, is an organic compound with the linear formula (CH3)2CBrCOBr . It is an important reagent in the synthesis of amides, macrocyclic amides, ketenes, and alkynic ketones .


Synthesis Analysis

The compound is used in the preparation of cellulose macroinitiator through direct acylation of cellulose in ionic liquid 1-allyl-3-methylimidazolium chloride . It is also used to prepare 3-(2-bromopropionyl)-2-oxazolidone derivatives and bromoester terminated poly(3-hexylthiophene) .


Molecular Structure Analysis

The molecular formula of 2-Bromo-2-methylpropionyl bromide is C4H6Br2O . The InChI key is YOCIJWAHRAJQFT-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Bromo-2-methylpropionyl bromide is used as an atom transfer radical polymerization (ATRP) initiator for functionalization of hydroxyl groups present on the surface of graphene oxide . It is also used to form an N-protected halodienamide which provided four- and five-membered lactams in the presence of copper (I) and a tertiary amine .


Physical And Chemical Properties Analysis

2-Bromo-2-methylpropionyl bromide is a liquid with a refractive index of 1.507 to 1.5100 at 20°C . It has a boiling point of 162-164 °C and a density of 1.86 g/mL at 25 °C .

Scientific Research Applications

Methods of Application : The compound is used to functionalize hydroxyl groups on the surface of graphene oxide, forming N-protected halodienamide in the presence of copper (I) and a tertiary amine .

Results : This process enables the synthesis of four- and five-membered lactams, contributing to the development of polymers with specific structures and properties .

Methods of Application : The compound is used to prepare esters of poly(oxyalkylene) polymers like poly(ethylene glycol), which are then characterized by spectroscopic and chromatographic methods .

Results : These well-characterized esters can be used to synthesize a variety of polymeric architectures, enhancing the efficiency and specificity of drug delivery systems .

Methods of Application : It is used to modify the surface of graphene oxide, which can lead to the development of new materials with unique properties .

Results : The modification process results in materials that have potential applications in electronics, coatings, and other advanced material technologies .

Methods of Application : The compound is employed as a macroinitiator in the synthesis of polymers that can be used in medical devices or as part of tissue engineering solutions .

Results : The resulting materials are designed to interact favorably with biological systems, promoting healing and integration with bodily tissues .

Methods of Application : It involves preparing esters of poly(oxyalkylene) polymers and analyzing them with mass spectrometry to understand the polymer’s end-group functionality .

Results : The analysis provides insights into the polymer structure, which is crucial for understanding and improving polymer synthesis processes .

Methods of Application : The compound acts as a reagent in synthetic pathways, introducing bromine into organic molecules, which can then undergo further chemical transformations .

Results : The use of this compound in organic synthesis allows for the creation of a wide range of organic molecules, expanding the toolkit available to synthetic chemists .

Methods of Application : It is used to react with amines under controlled conditions, facilitating the formation of amide bonds, which are key linkages in organic compounds .

Methods of Application : The compound acts as a building block that, through various chemical reactions, contributes to the formation of large cyclic structures .

Results : These macrocyclic structures often exhibit unique physical and chemical properties, making them valuable for specialized applications .

Methods of Application : It is involved in the generation of ketenes through dehalogenation and subsequent rearrangement of molecular structures .

Results : The ketenes formed can then be utilized in various chemical reactions, including cycloadditions and insertions, to create complex organic molecules .

Methods of Application : The compound undergoes halogenation and coupling reactions to form the desired alkynic ketones .

Results : These reactions result in compounds that are crucial for the synthesis of various active ingredients in drugs and pesticides .

Methods of Application : The compound is anchored on the exterior surface of the nanoparticles to modify their surface properties and enhance their functionality .

Results : The functionalized nanoparticles exhibit improved performance in their respective applications, such as increased catalytic activity or targeted drug release .

Methods of Application : It is used in conjunction with other monomers and catalysts to initiate polymerization reactions that yield polymers with predetermined characteristics .

Results : The polymers synthesized through this method can be tailored for use in various industries, including plastics, textiles, and electronics .

Methods of Application : The star polycation is constructed from commercially available and inexpensive materials, including 2-Bromo-2-methylpropionyl bromide, through a simplified two-step reaction process .

Results : The resulting gene vector exhibits low cytotoxicity and high gene delivery efficacy into live cells, down-regulating key developmental gene expressions in pests to inhibit their growth .

Methods of Application : The process involves the acylation of cellulose in 1-allyl-3-methylimidazolium chloride to create a cellulose macroinitiator .

Results : The cellulose macroinitiator can be used to prepare various derivatives and bromoester-terminated polymers, expanding the applications in material science and engineering .

Methods of Application : The compound is used as an ATRP initiator for the functionalization of hydroxyl groups on graphene oxide, forming N-protected halodienamide .

Results : The functionalized graphene oxide can be used to create four- and five-membered lactams, which have potential uses in advanced material technologies .

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It may also cause genetic defects .

Future Directions

Well-characterized esters of 2-bromo-2-methylpropanoate of poly(oxyalkylene) polymers could be used as ATRP macroinitiators for the synthesis of a variety of polymeric architectures of interest as drug delivery bioconjugates .

properties

IUPAC Name

2-bromo-2-methylpropanoyl bromide
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InChI

InChI=1S/C4H6Br2O/c1-4(2,6)3(5)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCIJWAHRAJQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7045077
Record name 2-Bromo-2-methylpropionyl bromide
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Molecular Weight

229.90 g/mol
Source PubChem
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Physical Description

Colorless liquid with an acrid odor; [Alfa Aesar MSDS]
Record name 2-Bromo-2-methylpropionyl bromide
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Product Name

2-Bromo-2-methylpropionyl bromide

CAS RN

20769-85-1
Record name 2-Bromoisobutyryl bromide
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Record name 2-Bromo-2-methylpropionyl bromide
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Record name Propanoyl bromide, 2-bromo-2-methyl-
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Record name 2-Bromo-2-methylpropionyl bromide
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Record name 2-bromo-2-methylpropionyl bromide
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Record name 2-BROMO-2-METHYLPROPIONYL BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,080
Citations
GA Crowder, F Northam - Journal of Molecular Spectroscopy, 1968 - Elsevier
Infrared spectra were obtained for 2-bromo-2-methylpropionyl bromide in the vapor, liquid, and glassy states, and for solutions in various solvents. It was concluded that this compound …
Number of citations: 7 www.sciencedirect.com
A Velázquez, D Grande, LE Elizalde - Polymer Bulletin, 2021 - Springer
… Six poly(oxyalkylene) polymers with a molecular weight range between 700 and 7000 Da were esterified with 2-bromo-2-methylpropionyl bromide, and the correspondent esters were …
Number of citations: 1 link.springer.com
Y Zhu, RF Storey - Macromolecules, 2010 - ACS Publications
… IB 2 BMP was synthesized analogously using 2-bromo-2-methylpropionyl bromide. Both initiators displayed slow cationic initiation of isobutylene, leading to moderate initiation …
Number of citations: 32 pubs.acs.org
F Stoffelbach, B Belardi, J Santos… - …, 2007 - pstorage-acs-6854636.s3 …
… 2-Bromo-2-methylpropionyl bromide (Alfa Aesar, 97 %), 2,2’-bipyridine (bipy, 99 +%, Acros), … hydroxy-terminated PEO with 2-bromo-2methylpropionyl bromide according to a procedure …
J Chandra, FS Rain, T Hasan, R Ali - Advanced Industrial and Engineering …, 2021 - Elsevier
… Azidoethyl-2-bromo-2-methylpropanoate (AEBMP) has been synthesized from 2-azidoethanol and 2-bromo-2-methylpropionyl bromide under nitrogen atmosphere. The azido end-…
Number of citations: 0 www.sciencedirect.com
SE Wright, A Clarkson, JM Korns, E Haljun… - … Chemistry Letters and …, 2022 - Taylor & Francis
… , 1.00 equiv) and Et 3 N (1.84 mL, 13.2 mmol, 1.50 equiv) which were stirred until dissolved in THF (17 mL), followed by the dropwise addition of 2-bromo-2-methylpropionyl bromide (…
Number of citations: 2 www.tandfonline.com
Y Shi, Z Fu, B Li, W Yang - Journal of Polymer Science Part A …, 2006 - Wiley Online Library
… mmol) of 2-bromo-2-methylpropionyl bromide and 40 mL of methylene chloride. The flask was cooled to 0 C in an ice/water bath and 2-bromo-2-methylpropionyl bromide solution was …
Number of citations: 20 onlinelibrary.wiley.com
Y Yang, J Wang, J Zhang, J Liu, X Yang, H Zhao - Langmuir, 2009 - ACS Publications
… Atom transfer radical polymerization (ATRP) initiator molecules were grafted onto the GO sheets by reactions of 2-bromo-2-methylpropionyl bromide with hydroxyl groups and amine …
Number of citations: 304 pubs.acs.org
M Azadbakht, M Salami‐Kalajahi… - Polymers for …, 2021 - Wiley Online Library
… Amine groups of poly(styrene-co-allylamine) copolymers were reacted to 2-bromo-2-methylpropionyl bromide (BiBB) to yield poly(styrene-co-N-allyl-2-bromo-2-methylpropanamide) (…
Number of citations: 4 onlinelibrary.wiley.com
MA Semsarzadeh, M Abdollahi - Journal of applied polymer …, 2012 - Wiley Online Library
… Triethylamine (6.18 ml, 44.4 mmol) was added to the solution followed by slowly adding of 2-bromo-2-methylpropionyl bromide (2.74 ml, 22.2 mmol) at 0 C with stirring. The solution was …
Number of citations: 38 onlinelibrary.wiley.com

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